trans-4,5-Dehydro-DL-homoarginine Dihydrochloride
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Overview
Description
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride: It is also known by its chemical name, (E)-2-Amino-6-[(aminoiminomethyl)amino]-4-hexenoic Acid Dihydrochloride . This compound is primarily used as a chemical reagent in the synthesis of other compounds, such as Lathyrine, a plant amino acid metabolite.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4,5-Dehydro-DL-homoarginine Dihydrochloride involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: trans-4,5-Dehydro-DL-homoarginine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino and aminoiminomethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, trans-4,5-Dehydro-DL-homoarginine Dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of Lathyrine, a plant amino acid metabolite.
Biology: In biological research, this compound is used to study the metabolic pathways of amino acids and their derivatives. It helps in understanding the role of specific amino acids in various biological processes.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its derivatives are being studied for their potential use in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in the synthesis of specialized products.
Mechanism of Action
The mechanism of action of trans-4,5-Dehydro-DL-homoarginine Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and metabolic pathways .
Comparison with Similar Compounds
L-Arginine: A naturally occurring amino acid with similar structural features.
DL-Homoarginine: Another synthetic amino acid derivative with similar properties.
trans-4,5-Dehydro-L-arginine: A closely related compound with similar chemical structure
Uniqueness: trans-4,5-Dehydro-DL-homoarginine Dihydrochloride is unique due to its specific structural features and the presence of the aminoiminomethyl group. This makes it distinct from other similar compounds and provides it with unique chemical and biological properties .
Properties
CAS No. |
40027-61-0 |
---|---|
Molecular Formula |
C₇H₁₆Cl₂N₄O₂ |
Molecular Weight |
259.13 |
Synonyms |
(E)-2-Amino-6-[(aminoiminomethyl)amino]-4-hexenoic Acid Dihydrochloride; _x000B_(E)-(±)-2-Amino-6-[(aminoiminomethyl)amino]-4-hexenoic Acid Dihydrochloride; |
Origin of Product |
United States |
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